molecular formula C31H40F4N6O2 B12402844 KRAS inhibitor-20

KRAS inhibitor-20

Cat. No.: B12402844
M. Wt: 604.7 g/mol
InChI Key: NRFWNEBUKRLYDL-BVOGOJNSSA-N
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Description

KRAS inhibitor-20 is a small molecule compound designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, which is a small GTPase involved in cellular signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzoic acid derivative, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of high-throughput reactors, automated purification systems, and stringent quality assurance protocols to meet regulatory standards. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with different functional groups, which can be further tested for their biological activity and efficacy in inhibiting KRAS .

Scientific Research Applications

KRAS inhibitor-20 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.

    Biology: Employed in cellular and molecular biology experiments to investigate the role of KRAS in cell signaling and cancer progression.

    Medicine: Tested in preclinical and clinical studies for its potential as a therapeutic agent in treating KRAS-mutant cancers.

    Industry: Utilized in the development of new KRAS-targeted therapies and diagnostic tools

Mechanism of Action

KRAS inhibitor-20 exerts its effects by binding to the KRAS protein in its inactive form, preventing its activation and subsequent signaling through the MAPK and PI3K pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells. The compound specifically targets the switch II pocket of KRAS, which is critical for its interaction with downstream effectors .

Comparison with Similar Compounds

KRAS inhibitor-20 is compared with other KRAS inhibitors such as sotorasib and adagrasib. While sotorasib and adagrasib specifically target the KRAS G12C mutation, this compound has broader activity against multiple KRAS mutations. This makes it a more versatile option for targeting various KRAS-driven cancers. Similar compounds include:

This compound’s unique ability to target multiple KRAS mutations sets it apart from these compounds, offering potential advantages in treating a wider range of KRAS-mutant cancers .

Properties

Molecular Formula

C31H40F4N6O2

Molecular Weight

604.7 g/mol

IUPAC Name

1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1

InChI Key

NRFWNEBUKRLYDL-BVOGOJNSSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C

Canonical SMILES

CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C

Origin of Product

United States

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